Cas no 30310-80-6 (N-Nitroso-L-hydroxyproline)

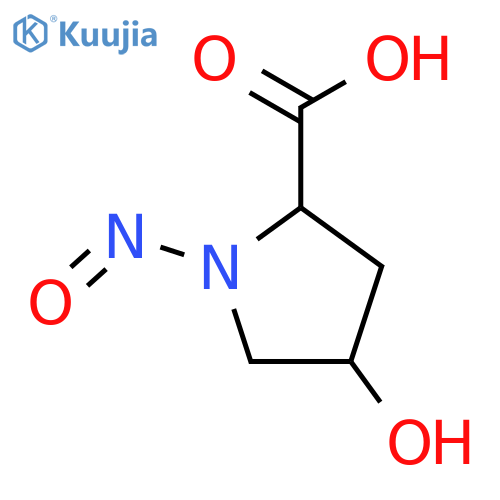

N-Nitroso-L-hydroxyproline structure

商品名:N-Nitroso-L-hydroxyproline

N-Nitroso-L-hydroxyproline 化学的及び物理的性質

名前と識別子

-

- L-Proline,4-hydroxy-1-nitroso-, (4R)-

- N-Nitroso-L-hydroxyproline

- N-Nitroso-L-hydroxyp

- (2S,4R)-4-hydroxy-1-nitrosopyrrolidine-2-carboxylic acid

- Q27156026

- DTXSID0021042

- CHEBI:82513

- L-Proline, 4-hydroxy-1-nitroso-, (4R)- (9CI)

- N-Nitroso-4-hydroxyproline

- 4-Hydroxy-1-nitroso-L-proline

- L-Proline,4-hydroxy-1-nitroso-,(4R)-(9ci)

- 30310-80-6

- L-Proline, 4-hydroxy-1-nitroso-, (4R)-

- AKOS030241239

- C19483

- N-Nitrosohydroxyproline

- trans-4-Hydroxy-1-nitroso-L-proline

- BRN 0475250

- N-NITROSOHYDROXYPROLINE [IARC]

- Proline, 4-hydroxy-1-nitroso-, L-

- Nitrosohydroxyproline

- J-017898

- SCHEMBL9340254

- UNII-D9BBV16TX0

- (4R)-4-hydroxy-1-nitroso-L-proline

- D9BBV16TX0

- 4-HYDROXY-1-NITROSO-L-PROLINE, TRANS-

- N-NITROSOHYDROXYPROLINE (IARC)

-

- インチ: InChI=1S/C5H8N2O4/c8-3-1-4(5(9)10)7(2-3)6-11/h3-4,8H,1-2H2,(H,9,10)

- InChIKey: ABVBOWJCKJGCJM-UHFFFAOYSA-N

- ほほえんだ: O=NN1CC(O)CC1C(=O)O

計算された属性

- せいみつぶんしりょう: 160.04800

- どういたいしつりょう: 160.04840674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 密度みつど: 1.5101 (rough estimate)

- ゆうかいてん: 129-131°C

- ふってん: 286°C (rough estimate)

- 屈折率: 1.4472 (estimate)

- PSA: 90.20000

- LogP: -0.87450

N-Nitroso-L-hydroxyproline セキュリティ情報

N-Nitroso-L-hydroxyproline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Nitroso-L-hydroxyproline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N528600-10mg |

N-Nitroso-L-hydroxyproline |

30310-80-6 | 10mg |

$ 227.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10mg |

N-Nitroso-L-hydroxyproline, |

30310-80-6 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AB39274-100mg |

L-Proline, 4-hydroxy-1-nitroso-, (4R)- |

30310-80-6 | 100mg |

$1820.00 | 2024-04-20 | ||

| TRC | N528600-100mg |

N-Nitroso-L-hydroxyproline |

30310-80-6 | 100mg |

$ 1774.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212248-10 mg |

N-Nitroso-L-hydroxyproline, |

30310-80-6 | 10mg |

¥2,858.00 | 2023-07-10 | ||

| A2B Chem LLC | AB39274-10mg |

L-Proline, 4-hydroxy-1-nitroso-, (4R)- |

30310-80-6 | 10mg |

$341.00 | 2024-04-20 |

N-Nitroso-L-hydroxyproline 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

30310-80-6 (N-Nitroso-L-hydroxyproline) 関連製品

- 7519-36-0(N-Nitroso-L-proline)

- 42022-03-7(N-Nitroso-D-proline)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬